molecular formula C23H24ClN3O2 B2411136 4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1029764-75-7

4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No. B2411136
CAS RN: 1029764-75-7
M. Wt: 409.91
InChI Key: UCNNGZWSMHTOPZ-UHFFFAOYSA-N
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Description

4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a chemical compound with potential applications in scientific research. It is also known as MLN8054 and has been studied extensively in the field of oncology. In

Scientific Research Applications

Anticancer Activity

Research has highlighted the synthesis of compounds related to the chemical structure , demonstrating significant pro-apoptotic activity in cancer cell lines. For instance, derivatives synthesized from indapamide, which share a similar structural motif, showed promising anticancer activity. One compound, in particular, exhibited high proapoptotic activity against melanoma cell lines with growth inhibition and was further investigated for its inhibitory effects on human carbonic anhydrase isoforms, essential for various physiological functions including tumorigenesis (Ö. Yılmaz et al., 2015).

Enzyme Inhibition

The compound and its related derivatives have been studied for their inhibitory effects on carbonic anhydrases, which play a critical role in regulating pH and ion transport in cancer cells. This suggests a potential mechanism through which the compound could exert anticancer effects, by disrupting the cellular environment necessary for tumor growth and metastasis. The specificity and potency of these compounds against different isoforms of carbonic anhydrase highlight their potential as targeted anticancer therapies (Ö. Yılmaz et al., 2015).

Structural Studies and Molecular Interactions

Additional research has focused on the crystal structures of related compounds, providing insights into their molecular interactions and stability. These studies offer valuable information on the weak interactions that contribute to the compound's stability and reactivity, which are crucial for designing drugs with improved efficacy and reduced side effects. The analysis of halogen bonding and weak hydrogen bonding within these structures helps understand their biological activity and potential for drug development (P. Mocilac et al., 2018).

properties

IUPAC Name

4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-14-9-11-27(12-10-14)23(29)21-20(18-13-15(2)3-8-19(18)25-21)26-22(28)16-4-6-17(24)7-5-16/h3-8,13-14,25H,9-12H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNNGZWSMHTOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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